Cas no 952652-79-8 (Valsartan n-Propyl Impurity)

Valsartan n-Propyl Impurity is a known process-related impurity observed during the synthesis of Valsartan, an angiotensin II receptor antagonist used to treat hypertension. This impurity arises from the alkylation step involving n-propyl bromide or similar reagents. Its identification and control are critical for ensuring the purity and safety of the final active pharmaceutical ingredient (API). Analytical standards of Valsartan n-Propyl Impurity are essential for method development, validation, and quality control in pharmaceutical manufacturing. High-purity reference materials enable accurate quantification, supporting compliance with regulatory guidelines such as ICH Q3A and USP. Proper characterization of this impurity aids in optimizing synthetic processes and maintaining batch consistency.
Valsartan n-Propyl Impurity structure
Valsartan n-Propyl Impurity structure
Product Name:Valsartan n-Propyl Impurity
CAS No:952652-79-8
MF:C23H27N5O3
MW:421.492184877396
MDL:MFCD19689078
CID:836156
PubChem ID:329751481
Update Time:2025-05-26

Valsartan n-Propyl Impurity Chemical and Physical Properties

Names and Identifiers

    • (S)-2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoic acid
    • (S)-N-BUTYRYL-N-([2'-(1H-TETRAZOLE-5-YL)BIPHEN-4-YL]METHYL)-VALINE
    • (S)-N-Butyryl-N-{[2'-(1H-tetrazole-5-yl)-biphenyl-4-yl]-Methyl}-valine
    • N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-N-butyryl-L-valine
    • Valsartan n-Propyl I
    • Valsartan n-Propyl Impurity
    • Despentanoyl butanoyl valsartan
    • SC1425
    • Valsartan related compound B
    • Valsartan related compound B [USP]
    • (S)-N-Butyryl-N-{[2′-(1-H-tetrazole-5-yl)-biphenyl-4-yl]methyl}valine
    • N-(1-Oxobutyl)-N-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-L-valine
    • N-butyryl-N-{[2′-(1H-tetrazole-5-yl)-biphenyl-4-yl]methyl}-L-valine
    • (S)-N-Butyryl-N-([2'-(1H-tetrazole-5-yl)biphen-4-yl]methyl)valine
    • N-(1-Oxobutyl)-N-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-L-valine (ACI)
    • L
    • (S)-2-(N-((2′-(1H-Tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoic acid
    • (S)-N-Butyryl-N-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]valine
    • (2S)-2-[Butanoyl[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]amino]-3-methylbutanoic Acid
    • AS-57083
    • (2S)-3-methyl-2-[N-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)butanamido]butanoic acid
    • (S)-2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoicacid
    • UNII-4GS9P3LL2L
    • Valsartan specified impurity C
    • C23H27N5O3
    • ARD000946
    • 1ST000946
    • AKOS016003889
    • MFCD19689078
    • VALSARTAN IMPURITY C [EP IMPURITY]
    • VALSARTAN IMPURITY C (EP IMPURITY)
    • 952652-79-8
    • (2S)-2-(Butanoyl((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)amino)-3-methylbutanoic acid
    • Valsartan specified impurity C [EP]
    • 4GS9P3LL2L
    • L-Valine, N-(1-oxobutyl)-N-((2'-(2H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
    • Valsartan n-Propyl
    • DTXCID70164289
    • Q27259571
    • SCHEMBL684206
    • (S)-N-Butyryl-N-[[2'-(1H-tetrazole-5-yl)biphen-4-yl]methyl]-valine
    • Valsartan EP Impurity C
    • (2S)-2-[butanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoic acid
    • DTXSID40241798
    • [(S-N-BUTYRYL-N-([2'-(1H-TETRAZOLE-5-YL)BIPHEN-4-YL]METHYL)-VALINE)
    • (2S)-3-METHYL-2-(N-{[2'-(1H-1,2,3,4-TETRAZOL-5-YL)-[1,1'-BIPHENYL]-4-YL]METHYL}BUTANAMIDO)BUTANOIC ACID
    • MDL: MFCD19689078
    • Inchi: 1S/C23H27N5O3/c1-4-7-20(29)28(21(15(2)3)23(30)31)14-16-10-12-17(13-11-16)18-8-5-6-9-19(18)22-24-26-27-25-22/h5-6,8-13,15,21H,4,7,14H2,1-3H3,(H,30,31)(H,24,25,26,27)/t21-/m0/s1
    • InChI Key: OKAQHVJSXLGXET-NRFANRHFSA-N
    • SMILES: C(C1C=CC(C2=CC=CC=C2C2=NN=NN2)=CC=1)N(C(=O)CCC)[C@H](C(=O)O)C(C)C

Computed Properties

  • Exact Mass: 421.21100
  • Monoisotopic Mass: 421.21138974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 10
  • Complexity: 594
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 112Ų

Experimental Properties

  • Melting Point: >149·C (dec.)
  • PSA: 112.07000
  • LogP: 3.77160

Valsartan n-Propyl Impurity Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • Hazard Category Code: 22
  • Safety Instruction: 24/25
  • Hazardous Material Identification: Xn

Valsartan n-Propyl Impurity Pricemore >>

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Valsartan n-Propyl Impurity Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Toluene ;  rt; 10 h, rt
1.2 Reagents: Tributyltin chloride ,  Sodium azide Solvents: Xylene ;  rt → reflux; 24 - 30 h, reflux
1.3 Reagents: Potassium hydroxide Solvents: Water ;  7 h, 30 - 40 °C
Reference
Control method for impurity in synthesis of valsartan
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Valsartan n-Propyl Impurity Raw materials

Valsartan n-Propyl Impurity Preparation Products

Valsartan n-Propyl Impurity Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:952652-79-8)Valsartan n-Propyl Impurity
Order Number:A1194724
Stock Status:in Stock
Quantity:5mg/25mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:25
Price ($):219.0/594.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:952652-79-8)Valsartan n-Propyl Impurity
A1194724
Purity:99%/99%
Quantity:5mg/25mg
Price ($):219.0/594.0
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